molecular formula C9H17NO B14623248 2-[(Dimethylamino)methylidene]hexanal CAS No. 57202-64-9

2-[(Dimethylamino)methylidene]hexanal

Cat. No.: B14623248
CAS No.: 57202-64-9
M. Wt: 155.24 g/mol
InChI Key: LHLWMTDWSULUCP-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]hexanal is an organic compound that belongs to the class of enamines Enamines are characterized by the presence of a nitrogen atom connected to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]hexanal typically involves the reaction of hexanal with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between hexanal and dimethylamine, resulting in the formation of the enamine compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]hexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Dimethylamino)methylidene]hexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]hexanal involves its interaction with specific molecular targets. The enamine group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]furan-2(3H)-thione
  • 2-[(Dimethylamino)methylidene]pyridine
  • 2-[(Dimethylamino)methylidene]pyrazole

Uniqueness

2-[(Dimethylamino)methylidene]hexanal is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be advantageous in certain applications, such as its ability to form stable intermediates in organic synthesis and its potential therapeutic effects .

Properties

CAS No.

57202-64-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(dimethylaminomethylidene)hexanal

InChI

InChI=1S/C9H17NO/c1-4-5-6-9(8-11)7-10(2)3/h7-8H,4-6H2,1-3H3

InChI Key

LHLWMTDWSULUCP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CN(C)C)C=O

Origin of Product

United States

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